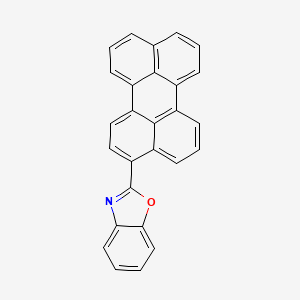![molecular formula C14H21NO B14258168 (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol CAS No. 493040-21-4](/img/structure/B14258168.png)
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol is a chiral piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are crucial in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol involves several steps, including hydrogenation, cyclization, and functional group transformations. One common method involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehyde .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve simplified processes and the use of cost-effective reagents .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium for hydrogenation, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines .
Applications De Recherche Scientifique
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products
Mécanisme D'action
The mechanism of action of (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- (3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-ylmethanol
- (3S,4R)-1-methyl-4-(2,4,6-trimethoxy-phenyl)piperidin-3-ol .
Uniqueness
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Propriétés
Numéro CAS |
493040-21-4 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-11-8-9-15(10-14(11)16)12(2)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3/t11-,12+,14-/m1/s1 |
Clé InChI |
AKDQMVWZFVYJFS-MBNYWOFBSA-N |
SMILES isomérique |
C[C@@H]1CCN(C[C@H]1O)[C@@H](C)C2=CC=CC=C2 |
SMILES canonique |
CC1CCN(CC1O)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
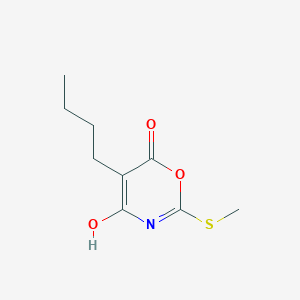
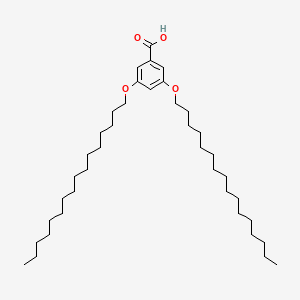
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14258108.png)
![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
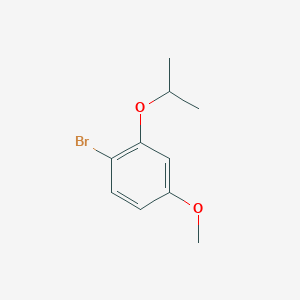
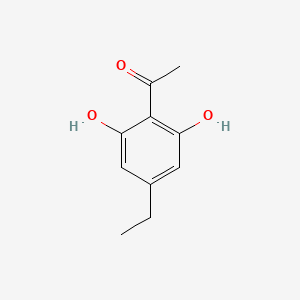
![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
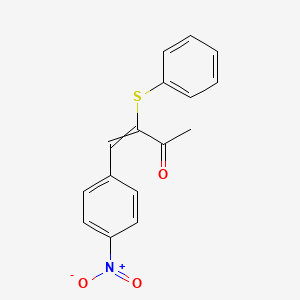
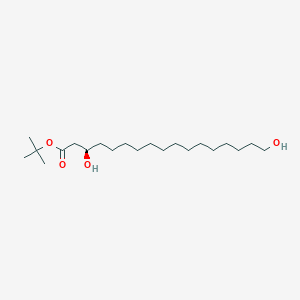
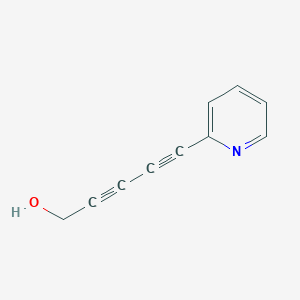
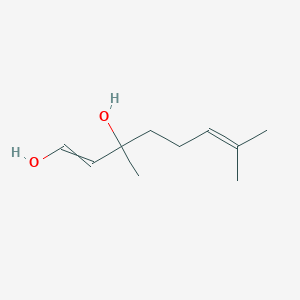
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
